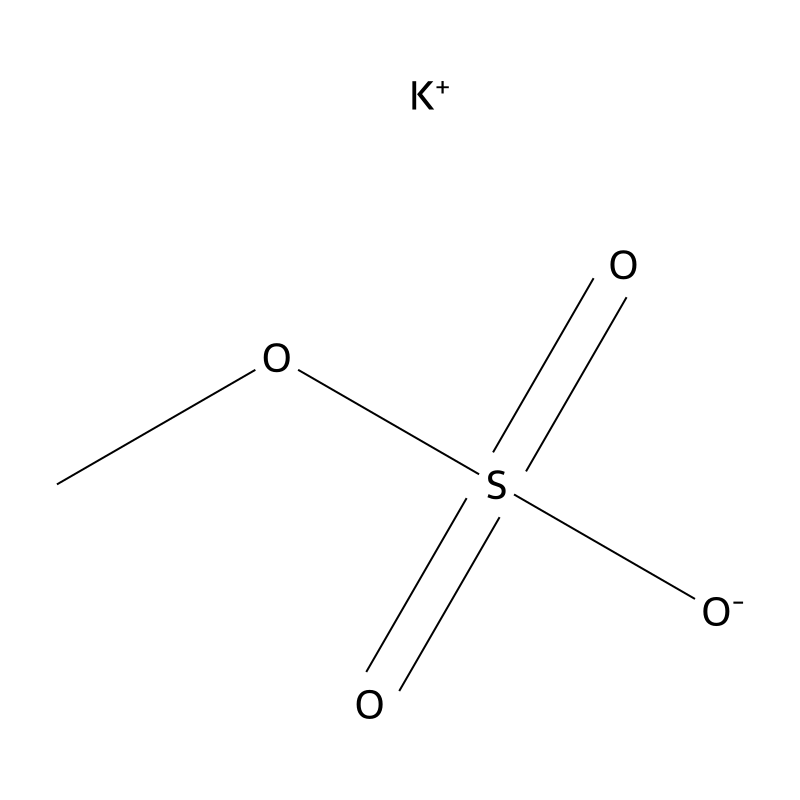

Potassium methyl sulfate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biological Research:

- Cell Lysis: KMeSO₄ is often used as a cell lysis agent, meaning it helps break down cell membranes to release intracellular contents. This is crucial for studying various cellular processes, including protein extraction, enzyme activity analysis, and gene expression studies [].

- Protein Precipitation: KMeSO₄ can be used to precipitate proteins from solution, which is a key step in protein purification protocols. This allows researchers to isolate and study specific proteins of interest [].

- Cryopreservation: KMeSO₄ is sometimes used as a cryoprotectant, helping to protect biological samples from damage during freezing and thawing. This is particularly useful in preserving cells, bacteria, and other biological materials for future research [].

Chemical Research:

- Synthesis of Methyl Esters: KMeSO₄ can be used as a methylating agent in organic synthesis. This allows researchers to introduce a methyl group (CH₃) to various organic molecules, modifying their properties and creating new compounds [].

- Ion Exchange Chromatography: KMeSO₄ can be used as an eluent in ion exchange chromatography, a technique for separating charged molecules based on their interaction with a stationary phase. This is valuable for purifying various biomolecules and other charged compounds [].

Environmental Research:

Potassium methyl sulfate is an inorganic compound with the chemical formula CH₃KO₄S. It appears as a white crystalline powder that is highly soluble in water, making it useful in various chemical applications. The compound has a molecular weight of approximately 150.195 grams per mole and a melting point range of 212 to 217 degrees Celsius . Potassium methyl sulfate is often referred to as methylsulfuric acid potassium salt and is primarily used as a reagent in organic synthesis.

The primary mechanism of action of KMeSO₄ in scientific research involves its ability to disrupt ionic interactions. This property is particularly useful for lysing (breaking open) cells and tissues, facilitating the isolation of biomolecules like DNA and RNA []. The exact mechanism involves the competition between KMeSO₄ ions and cellular components for interacting with negatively charged biomolecules. This weakens the electrostatic forces holding the cell together and facilitates the release of its contents [].

Case Study:

A study by [] utilized KMeSO₄ to isolate RNA from plant tissues with high levels of polysaccharides, which can interfere with RNA extraction. The KMeSO₄ effectively disrupted the interactions between RNA and polysaccharides, leading to improved RNA yield and purity.

KMeSO₄ can cause irritation to the eyes, skin, and respiratory tract upon contact or inhalation. Ingestion can also lead to gastrointestinal discomfort and potentially kidney damage.

Safety Precautions:

- Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling KMeSO₄.

- Work in a well-ventilated area.

- Wash hands thoroughly after handling the compound.

- Dispose of waste according to local regulations.

- Esterification: It can react with alcohols to form corresponding sulfates, which are important in organic synthesis .

- Methylation: The compound serves as a methylating agent, facilitating the introduction of methyl groups into various substrates .

- Catalytic Reactions: It exhibits catalytic properties, particularly in reactions involving sulfur-containing compounds .

The biological activity of potassium methyl sulfate largely revolves around its role as a catalyst and its interaction with biological membranes. It has been shown to influence the uptake of certain compounds in skeletal muscle, particularly in denervated tissues. This suggests potential implications for muscle physiology and pharmacology . The compound interacts with sodium/potassium-transporting ATPase, which is crucial for maintaining cellular membrane potential .

The synthesis of potassium methyl sulfate typically involves the reaction between methyl sulfate and potassium hydroxide. The process can be summarized as follows:

- Dissolve methyl sulfate in water.

- Slowly add potassium hydroxide to the solution.

- Heat the mixture at approximately 50-60 degrees Celsius for several hours.

- Cool the mixture and filter out the precipitated potassium methyl sulfate.

- Wash the product with cold water and dry it in a desiccator .

Potassium methyl sulfate finds applications across various fields:

- Organic Synthesis: It is widely used as a reagent for esterification and methylation reactions, making it valuable in producing pharmaceuticals and agrochemicals .

- Catalysis: The compound serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity .

- Biochemical Research: Its ability to affect ion transport makes it useful in studies related to muscle physiology and cellular function .

Research indicates that potassium methyl sulfate can modulate physiological changes in muscle cells, particularly under conditions of denervation. Studies have shown that it can alter the uptake of tritium-labeled decamethonium in denervated muscles compared to normal muscles, indicating its potential role in influencing neuromuscular function .

Potassium methyl sulfate shares similarities with several other compounds, though it possesses unique characteristics that distinguish it:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Sodium methyl sulfate | CH₃NaO₄S | Similar properties but differs in cation (sodium vs. potassium). |

| Methyl sulfate | CH₃OSO₃ | A precursor to potassium methyl sulfate; lacks potassium cation. |

| Dimethyl sulfoxide | C₂H₆OS | Used as a solvent; has different functional properties compared to potassium methyl sulfate. |

| Potassium sulfate | K₂SO₄ | A common fertilizer; differs significantly in structure and application. |

Potassium methyl sulfate is unique due to its specific role as both a catalyst and a reagent for methylation processes, making it particularly valuable in organic chemistry compared to its counterparts.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H350 (100%): May cause cancer [Danger Carcinogenicity]

Pictograms

Irritant;Health Hazard